molecular formula C17H21F3N2O3 B8683871 4-(2-Trifluoromethylbenzoyl)piperazine-1-carboxylic acid tert-butyl ester

4-(2-Trifluoromethylbenzoyl)piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B8683871
M. Wt: 358.35 g/mol
InChI Key: LXOFYXAMQPVFHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Trifluoromethylbenzoyl)piperazine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C17H21F3N2O3 and its molecular weight is 358.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Trifluoromethylbenzoyl)piperazine-1-carboxylic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Trifluoromethylbenzoyl)piperazine-1-carboxylic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2-Trifluoromethylbenzoyl)piperazine-1-carboxylic acid tert-butyl ester

Molecular Formula

C17H21F3N2O3

Molecular Weight

358.35 g/mol

IUPAC Name

tert-butyl 4-[2-(trifluoromethyl)benzoyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H21F3N2O3/c1-16(2,3)25-15(24)22-10-8-21(9-11-22)14(23)12-6-4-5-7-13(12)17(18,19)20/h4-7H,8-11H2,1-3H3

InChI Key

LXOFYXAMQPVFHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-Boc-piperazine (1.960 g, 10.50 mmol) and diisopropylethylamine (2.714 g, 21 mmol, 3.63 mL) in dichloromethane (50 mL) was added 2-trifluoromethylbenzoyl chloride (2.086 g, 10.00 mmol) dropwise. The resulting mixture was stirred at ambient temperature for 1 minute and then quenched with water (25 mL). The organic phase was separated and washed with H2O, brine, dried over MgSO4 and then concentrated in vacuo to afford product 4-(2-trifluoromethylbenzoyl)-piperazine-1-carboxylic acid tert-butyl ester as pale yellow solid. Yield 95%, 3.575 g.
Quantity
1.96 g
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reactant
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3.63 mL
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2.086 g
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

DIPEA (5.7 g, 44.30 mmol) was added drop wise to 2-trifluoromethyl benzoic acid (3.36 g, 17.72 mmol) in DMF (25 mL). EDCI (7.07 gm, 36.91 mmol) and HOBT (2.39 g, 17.72 mmol) were added consecutively and, after 15 minutes, N-Boc piperazine (2.75 g, 14.77 mmoles). The resulting mixture was stirred at room temperature overnight. Water was then added, and the product was extracted with EtOAc. The organic layer was washed with brine, dried over Na2SO4 and concentrated under reduced pressure to afford the crude product. Purification using column chromatography (silica gel of mesh size of 60-120 using 30:70 EtOAc:hexane as eluent) afforded 4-(2-trifluoromethyl-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester in 39% yield.
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5.7 g
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reactant
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3.36 g
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reactant
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25 mL
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7.07 g
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2.39 g
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2.75 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

To a stirred solution of 1-Boc-piperazine (1.96 g, 10.5 mmol) in dichloromethane (50 mL) was added 2-trifluoromethylbenzoyl chloride (2.08 g, 10.0 mmol) dissolved in dichloromethane in the presence of triethylamine (3 mL) at 0° C. The resulting mixture was stirred at room temperature for 18 hours and then quenched with water (25 mL). The organic phase was washed with water, brine, then dried over MgSO4 and concentrated in vacuo to afford 4-(2-trifluoromethylbenzoyl)piperazine-1-carboxylic acid tert-butyl ester as a pale yellow solid.
Quantity
1.96 g
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reactant
Reaction Step One
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2.08 g
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reactant
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50 mL
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3 mL
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